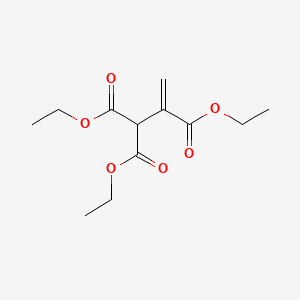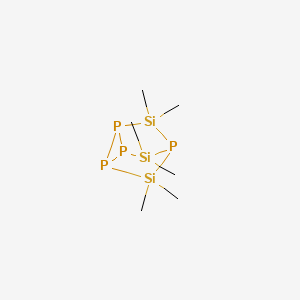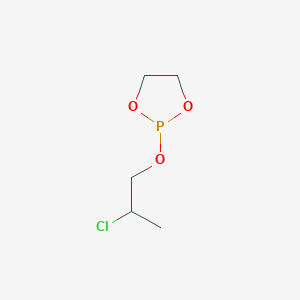
Triethyl prop-2-ene-1,1,2-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl prop-2-ene-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H18O6 It is a tricarboxylic acid ester, meaning it contains three carboxyl functional groups (-COOH) esterified with ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl prop-2-ene-1,1,2-tricarboxylate can be synthesized through the esterification of aconitic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating aconitic acid with ethanol and a small amount of sulfuric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl prop-2-ene-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form aconitic acid and ethanol.
Reduction: The compound can be reduced to form this compound alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Aconitic acid and ethanol.
Reduction: this compound alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyl prop-2-ene-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of triethyl prop-2-ene-1,1,2-tricarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor of specific enzymes, such as aconitase, thereby interfering with metabolic pathways like the Krebs cycle. The ester groups can also undergo hydrolysis, releasing aconitic acid, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl citrate: Another tricarboxylic acid ester with similar ester groups but different structural arrangement.
Triethyl 1,1,2-ethanetricarboxylate: Similar ester groups but different carbon backbone.
Tributyl aconitate: Similar tricarboxylic acid ester but with butyl groups instead of ethyl groups.
Uniqueness
Triethyl prop-2-ene-1,1,2-tricarboxylate is unique due to its specific structural arrangement and the presence of three esterified carboxyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
71195-11-4 |
|---|---|
Fórmula molecular |
C12H18O6 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
triethyl prop-2-ene-1,1,2-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h9H,4-7H2,1-3H3 |
Clave InChI |
WGPXDOVGQPJDBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=C)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)


![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)


oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)



